3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline-2,4(1H,3H)-dione core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon dioxide in water, yielding quinazoline-2,4(1H,3H)-dione . This intermediate can then be further functionalized through various reactions to introduce the 2-methoxyethyl and 2-methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline core or the piperazine moiety.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.
Scientific Research Applications
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine
- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
- Sodium 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate
Uniqueness
What sets 3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyethyl and methoxyphenyl groups, along with the quinazoline core, provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-31-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)30)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)32-2/h3-8,15H,9-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRQAQRYGFKISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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